molecular formula C37H74 B12587702 Heptatriacont-15-ene CAS No. 647841-26-7

Heptatriacont-15-ene

Cat. No.: B12587702
CAS No.: 647841-26-7
M. Wt: 519.0 g/mol
InChI Key: BJFNRHIAVFUMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptatriacont-15-ene is a long-chain hydrocarbon with the molecular formula C37H74 . It is an unsaturated alkene characterized by a double bond located at the 15th position in the carbon chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is notable for its significant length and the presence of a single double bond, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptatriacont-15-ene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. Another method is the hydroboration-oxidation of a terminal alkyne, followed by a series of chain elongation reactions to achieve the desired carbon chain length.

Industrial Production Methods: Industrial production of this compound typically involves catalytic cracking of longer-chain hydrocarbons derived from petroleum. This process breaks down larger molecules into smaller ones, including alkenes like this compound. The product is then purified through distillation and other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Heptatriacont-15-ene undergoes various chemical reactions typical of alkenes, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) to form alcohols, ketones, or carboxylic acids.

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) to convert the double bond into a single bond, forming heptatriacontane.

    Substitution: Halogenation reactions where halogens (e.g., chlorine or bromine) add across the double bond to form dihalides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Heptatriacontane.

    Substitution: Dihalides (e.g., 15,16-dibromoheptatriacontane).

Scientific Research Applications

Heptatriacont-15-ene has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.

    Biology: Investigated for its potential role in biological membranes and as a precursor for biosynthetic pathways.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.

    Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism of action of heptatriacont-15-ene primarily involves its interaction with other molecules through its double bond. The double bond can participate in addition reactions , where it reacts with other compounds to form new products. In biological systems, this compound can integrate into lipid membranes, affecting their fluidity and function. The compound’s hydrophobic nature allows it to interact with other hydrophobic molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Heptatriacont-15-ene can be compared with other long-chain alkenes, such as:

    Hexatriacont-15-ene (C36H72): Similar structure but with one fewer carbon atom.

    Octatriacont-15-ene (C38H76): Similar structure but with one additional carbon atom.

Uniqueness: this compound’s unique position of the double bond at the 15th carbon and its specific chain length distinguish it from other alkenes. This specific structure imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

647841-26-7

Molecular Formula

C37H74

Molecular Weight

519.0 g/mol

IUPAC Name

heptatriacont-15-ene

InChI

InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,31H,3-28,30,32-37H2,1-2H3

InChI Key

BJFNRHIAVFUMCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.